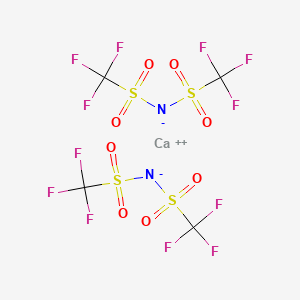

Calcium(II) Bis(trifluoromethanesulfonyl)imide

Übersicht

Beschreibung

. It is widely employed as a Lewis acid catalyst in organic synthesis due to its ability to facilitate a range of transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium(II) bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of calcium chloride (CaCl2) with bis(trifluoromethanesulfonyl)imide (NTf2) in an appropriate solvent such as acetonitrile. The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound is produced by reacting calcium metal with bis(trifluoromethanesulfonyl)imide in a controlled environment. The reaction is carried out in a solvent that can dissolve both reactants, and the product is then purified through recrystallization or other suitable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Calcium(II) bis(trifluoromethanesulfonyl)imide undergoes various types of reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can facilitate reduction reactions under specific conditions.

Substitution: It is commonly used in substitution reactions, particularly in organic synthesis.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide (H2O2) and various oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Typical reagents include alkyl halides and other electrophiles.

Major Products Formed: The major products formed from these reactions include various organic compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Electrochemical Devices

Calcium(II) Bis(trifluoromethanesulfonyl)imide is increasingly recognized for its role in the development of calcium-ion batteries (CIBs). The compound serves as an electrolyte in these batteries due to its favorable ionic conductivity and stability under operating conditions.

Case Study: Calcium-Ion Batteries

Research has shown that calcium bis(trifluoromethanesulfonyl)imide can facilitate reversible calcium deposition, which is crucial for battery cycling performance. In a study conducted using molecular dynamics simulations, it was found that this compound exhibits superior stability compared to other calcium salts, such as calcium hexafluorophosphate. The simulations indicated that while other salts decomposed at elevated temperatures, calcium bis(trifluoromethanesulfonyl)imide maintained structural integrity, thus enhancing battery longevity and efficiency .

Surface Finishing

The hydrophilic nature of calcium bis(trifluoromethanesulfonyl)imide makes it suitable for surface finishing applications. It can be used in formulations that require effective wetting and adhesion properties.

Application in Coatings

In surface coatings, the compound can improve the adhesion of paints and coatings to substrates by modifying the surface energy. This property is particularly beneficial in industries where durability and resistance to environmental factors are critical .

Solvent Extraction and Separation Processes

Calcium bis(trifluoromethanesulfonyl)imide has been utilized in solvent extraction processes due to its ability to form stable complexes with various metal ions. This application is particularly relevant in the recovery of valuable metals from waste streams.

Example: Metal Recovery

In studies focusing on the extraction of lithium and cobalt from spent batteries, calcium bis(trifluoromethanesulfonyl)imide was found to enhance the selectivity and efficiency of the extraction process. The compound's unique chemical structure allows it to selectively bind with specific metal ions, facilitating their separation from other components .

Ionic Liquids and Electrolytes

The compound is also explored as a component in ionic liquids, which are gaining traction as environmentally friendly solvents and electrolytes. Its high thermal stability and low volatility make it an excellent candidate for use in various ionic liquid formulations.

Research Insights

Recent studies have highlighted the potential of using calcium bis(trifluoromethanesulfonyl)imide in developing new ionic liquid electrolytes for energy storage devices. These electrolytes can operate at higher temperatures and exhibit improved electrochemical performance compared to traditional solvents .

Wirkmechanismus

The mechanism by which Calcium(II) bis(trifluoromethanesulfonyl)imide exerts its effects involves its role as a Lewis acid catalyst. It coordinates to substrates, increasing their electrophilicity and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Vergleich Mit ähnlichen Verbindungen

Calcium(II) bis(trifluoromethanesulfonyl)imide is unique in its ability to act as a strong Lewis acid catalyst. Similar compounds include:

Magnesium(II) bis(trifluoromethanesulfonyl)imide: Similar catalytic properties but different reactivity due to the different metal center.

Aluminum(III) bis(trifluoromethanesulfonyl)imide: Also used as a Lewis acid catalyst, but with different reactivity and selectivity.

Biologische Aktivität

Calcium(II) bis(trifluoromethanesulfonyl)imide, commonly referred to as Ca(TFSI)₂, is a compound that has garnered attention in various fields, including chemistry, materials science, and biology. This article explores its biological activity, focusing on its interactions, applications in biological systems, and implications for future research.

Ca(TFSI)₂ is a salt composed of calcium cations and bis(trifluoromethanesulfonyl)imide anions. Its chemical formula is given as , with a molar mass of approximately 600.38 g/mol. The compound exhibits hydrophilic properties due to the presence of the trifluoromethanesulfonyl groups, which play a significant role in its solubility and reactivity in biological contexts .

1. Catalytic Activity in Organic Synthesis

Ca(TFSI)₂ has been identified as a potent catalyst in organic synthesis, particularly in reactions that produce biologically active compounds. Triflamides, including Ca(TFSI)₂ derivatives, are known for their strong acidity and ability to facilitate various chemical transformations such as cycloadditions and C-amination reactions. These reactions yield products that serve as important intermediates in drug development and other pharmaceutical applications .

2. Electrolyte in Calcium-Ion Batteries

Recent studies have highlighted the use of Ca(TFSI)₂ as an electrolyte in calcium-ion batteries. The biological relevance here lies in the potential for these batteries to be used in biocompatible devices or energy storage systems that interact with biological environments. The electrochemical properties of Ca(TFSI)₂ allow for efficient ion transport, which is crucial for the performance of battery systems utilized in medical devices .

Case Study 1: Interaction with Carbon Dioxide

Research has demonstrated that Ca(TFSI)₂ can interact with carbon dioxide (CO₂), enhancing its solubility in ionic liquids. This property is particularly relevant for applications involving CO₂ capture and sequestration technologies, which have significant implications for environmental biology and climate change mitigation strategies .

Case Study 2: Stability and Absorbability

A study examining the stability of Ca(TFSI)₂ under various conditions found that it maintains its structural integrity even when exposed to water and acidic environments. This stability is critical for applications where the compound may come into contact with biological fluids or be used in long-term storage solutions .

Research Findings

A summary of key research findings related to the biological activity of Ca(TFSI)₂ includes:

Eigenschaften

IUPAC Name |

calcium;bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2F6NO4S2.Ca/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFABOCFDABTAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4CaF12N2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165324-09-4 | |

| Record name | Calcium trifluoromethanesulfonimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.